Home > Products > Screening Compounds P80880 > 1H-Thiopyrano[3,2-D]pyrimidine
1H-Thiopyrano[3,2-D]pyrimidine - 42377-24-2

1H-Thiopyrano[3,2-D]pyrimidine

Catalog Number: EVT-14084197
CAS Number: 42377-24-2
Molecular Formula: C7H6N2S
Molecular Weight: 150.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

1H-Thiopyrano[3,2-D]pyrimidine can be classified as a thiopyran-fused heterocycle. It is part of a broader category of compounds that includes various thiopyran derivatives, which are known for their significant biological activities, including antimicrobial and anticancer properties. The compound's synthesis and applications have been documented in various scientific literature, highlighting its relevance in drug discovery and development .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1H-Thiopyrano[3,2-D]pyrimidine can be achieved through several methods, with the Knoevenagel-Michael cyclocondensation being one of the most common approaches. This method typically involves the reaction of a carbonyl compound with an active methylene compound in the presence of a base to form an intermediate that undergoes cyclization to yield the desired thiopyrano-pyrimidine structure.

Recent studies have outlined various synthetic routes that incorporate different starting materials and conditions:

  • Knoevenagel-Michael Condensation: This method combines a thioketone with an appropriate pyrimidine derivative to form the target compound through cyclization.
  • Palladium-Catalyzed Reactions: Some synthetic strategies utilize palladium catalysts for coupling reactions that lead to the formation of 1H-Thiopyrano[3,2-D]pyrimidine derivatives from precursors .

These methods emphasize the versatility in synthesizing this compound, allowing for modifications that can enhance biological activity.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1H-Thiopyrano[3,2-D]pyrimidine consists of a pyrimidine ring fused to a thiopyran moiety. The structural formula can be represented as follows:

C9H7N3S\text{C}_9\text{H}_7\text{N}_3\text{S}

Key structural features include:

  • Fused Rings: The fusion of the thiopyran and pyrimidine rings creates a compact structure that influences the compound's electronic properties.
  • Sulfur Atom: The presence of sulfur in the thiopyran ring contributes to unique chemical reactivity, including nucleophilic substitution reactions.

Crystallographic studies have provided insights into the spatial arrangement of atoms within the molecule, which is crucial for understanding its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

1H-Thiopyrano[3,2-D]pyrimidine exhibits diverse chemical reactivity patterns. Common reactions include:

  • Nucleophilic Substitution: The sulfur atom can participate in nucleophilic substitutions, allowing for functional group modifications.
  • Cyclization Reactions: The compound can undergo further cyclization under specific conditions to yield more complex structures.
  • Oxidation Reactions: Thiopyran derivatives can be oxidized to form sulfoxides or sulfones, which may enhance their biological activity .

These reactions are essential for developing derivatives with improved pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action for 1H-Thiopyrano[3,2-D]pyrimidine derivatives often involves their interaction with specific biological targets such as enzymes or receptors. For instance, some derivatives have been identified as potent inhibitors of key pathways involved in cancer progression:

  • Enzyme Inhibition: Compounds derived from 1H-Thiopyrano[3,2-D]pyrimidine have shown inhibitory effects on PI3K/mTOR pathways, which are critical in cell growth and proliferation.
  • Binding Interactions: The structural features allow for effective binding to target sites through hydrogen bonding and hydrophobic interactions .

Understanding these mechanisms is vital for optimizing these compounds for therapeutic applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

1H-Thiopyrano[3,2-D]pyrimidine possesses several notable physical and chemical properties:

These properties are critical for evaluating the suitability of 1H-Thiopyrano[3,2-D]pyrimidine in pharmaceutical formulations .

Applications

Scientific Uses

The applications of 1H-Thiopyrano[3,2-D]pyrimidine extend across various fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new drugs targeting cancer and infectious diseases.
  • Biological Research: Its derivatives are utilized in studies investigating cell signaling pathways due to their inhibitory effects on key enzymes.
  • Synthetic Chemistry: The compound's reactivity makes it a valuable intermediate in synthesizing more complex heterocyclic compounds .
Synthetic Methodologies and Structural Derivatization

Core Scaffold Construction via Gewald Synthesis and Cyclocondensation Reactions

The 1H-thiopyrano[3,2-d]pyrimidine scaffold is efficiently constructed through a strategic sequence involving Gewald synthesis followed by cyclocondensation reactions. This methodology leverages the versatile reactivity of elemental sulfur with carbonyl compounds and activated nitriles to establish the critical thiophene precursor. The Gewald reaction initiates with a Knoevenagel condensation between an α-methylene carbonyl compound (typically a ketone or aldehyde) and an α-cyanoester, forming an electron-deficient alkene intermediate. This intermediate subsequently undergoes sulfur incorporation via nucleophilic thiolation, followed by spontaneous cyclization to yield 2-aminothiophene-3-carboxylates—the essential building blocks for the target heterocyclic system [1] [3].

Cyclocondensation optimization has revealed that heterogeneous catalysts significantly enhance reaction efficiency and sustainability. Calcined Mg-Al hydrotalcite (Mg:Al = 4:1 ratio) demonstrates exceptional performance in promoting the condensation of cyclic ketones (5-7 membered rings) with malononitrile and elemental sulfur. This catalyst's effectiveness stems from its high basicity and tunable surface properties, characterized by XRD, thermogravimetry, and BET surface area measurements. Notably, catalyst recyclability without significant activity loss represents a significant advancement in green synthetic protocols for these heterocycles. Reaction yields display a notable dependence on ring size, with seven-membered cyclic ketones exhibiting reduced yields (30-47%) due to increased nonbonded repulsive interactions in the transition state [1].

Table 1: Catalyst Performance in Gewald-Mediated Precursor Synthesis

Carbonyl SubstrateCatalyst SystemReaction ConditionsYield Range (%)Key Advantage
Acyclic KetonesEt₃N/EtOHReflux, 8-10h60-75%Simplicity
Cyclic Ketones (5-6 membered)Mg-Al Hydrotalcite60-80°C, 2-4h70-86%Recyclability
Aromatic AldehydesL-ProlineRT, 12h65-80%Mild Conditions
Aliphatic AldehydesN-Methylpiperazine-Functionalized PAN Fiber60°C, 3h75-90%Easy Separation
Enolizable CarbonylsChCl-Urea DES/NaOH60°C, 1h80-92%Green Solvent

Following thiophene formation, ring annulation to construct the pyrimidine component employs two principal approaches: (1) Reaction of 2-amino-5-cyanothiophene-3-carboxylates with formamide or triethyl orthoformate achieves cyclization to the thiopyrano[3,2-d]pyrimidine-2,4(1H,3H)-dione core. (2) Alternatively, condensation with amidines or urea derivatives under thermal conditions facilitates pyrimidine ring closure. These transformations typically require temperatures of 120-150°C in high-boiling solvents like Dowtherm A or ionic liquids, with reaction times varying from 4 to 18 hours depending on substituent electronic effects. Electron-withdrawing groups at C-5 significantly accelerate cyclization kinetics due to enhanced electrophilicity of the cyano group [1] [7].

Microwave-Assisted Cyclization for Enhanced Reaction Efficiency

Microwave irradiation technology has revolutionized the synthesis of 1H-thiopyrano[3,2-d]pyrimidine derivatives by dramatically improving reaction efficiency and regioselectivity. Conventional thermal cyclocondensations typically require extended reaction times (8-18 hours) and suffer from variable yields due to thermal decomposition pathways. In contrast, microwave-assisted protocols facilitate rapid energy transfer directly to polar intermediates, accelerating ring closure while minimizing degradation [5].

A particularly significant advancement involves solvent-free microwave cyclization, which eliminates the need for environmentally problematic organic solvents while enhancing atom economy. This technique employs neat reactant mixtures subjected to controlled microwave irradiation (typically 100-300W) for remarkably short durations (1-5 minutes). For example, the key cyclocondensation step converting 7 into 9h (Scheme 1) proceeds in 92% yield within 2.5 minutes under microwave conditions compared to 70% yield after 13 hours via conventional heating. This represents a 780-fold acceleration while simultaneously improving yield [5]. The method requires no acid catalysts or solid supports, simplifying product isolation and purification—a critical advantage for pharmaceutical applications where purity standards are stringent.

Table 2: Conventional vs. Microwave-Assisted Cyclization Efficiency

TransformationConventional MethodMicrowave MethodImprovement Factor
Hydrazone Formation (7→9a-h)Dioxane, RT, 8-13h (70-85%)Solvent-free, 300W, 1-3min (88-95%)480x faster, +15% yield
Thiophene CyclizationEtOH, reflux, 10h (65%)Neat, 250W, 4min (89%)150x faster, +24% yield
Pyrimidine AnnulationDowtherm A, 150°C, 18h (70%)DMF, 150°C, 15min MW (92%)72x faster, +22% yield
Hybridization (Aroyl hydrazone tethering)AcOH cat., EtOH, 8h (60-75%)No catalyst, 200W, 2min (85-93%)240x faster, +20% yield

The reaction control afforded by modern microwave reactors enables precise temperature management during exothermic cyclization events, preventing runaway reactions that commonly degrade thermally sensitive substituents. This control is particularly valuable for derivatives bearing hydrolytically labile groups (ester, nitrile) or acid-sensitive functionalities (tert-butyldimethylsilyl ethers, acetals). Additionally, microwave-specific effects enhance regioselectivity in unsymmetrical substrates, suppressing diastereomer formation in chiral intermediates [5] [6].

Functionalization at C-2 and C-6 Positions for Bioactivity Modulation

Strategic position-specific functionalization of the 1H-thiopyrano[3,2-d]pyrimidine core, particularly at C-2 and C-6, serves as the primary chemical strategy for optimizing anticancer activity and target selectivity. The C-2 position, adjacent to the pyrimidine nitrogen, exhibits significant hydrogen-bonding capacity and can be modified through nucleophilic displacement or Pd-catalyzed cross-coupling to install diverse pharmacophores [1] [7].

Thioether installation at C-2 (replacing the carbonyl oxygen) substantially enhances PI3Kδ inhibitory activity, as evidenced by compound 1c (IC₅₀ = 0.0034 μM) which rivals the FDA-approved inhibitor Duvelisib (IC₅₀ = 0.0025 μM). This modification increases compound lipophilicity (cLogP +1.2) and promotes favorable van der Waals interactions with the hydrophobic region of the ATP-binding pocket. Further derivatization through oxidation to sulfones or alkylation to sulfonium salts modulates electronic properties and water solubility, enabling fine-tuning of target engagement [1] [2].

The C-6 position (corresponding to the thiophene C-5 in Gewald precursors) demonstrates exceptional versatility for bioisosteric replacement and electronic modulation. Conversion of the cyano group (-CN) to carboxamide (-CONH₂) or tetrazolyl groups enhances aqueous solubility while maintaining hydrogen-bonding capacity crucial for target interaction. Notably, 5-cyano derivatives demonstrate superior apoptosis-inducing activity in leukemia SR cells (IC₅₀ = 6.15 μM) compared to ester analogs (IC₅₀ > 50 μM), attributed to enhanced membrane permeability and intracellular accumulation. Structural activity relationship (SAR) studies reveal that electron-withdrawing substituents at C-6 significantly enhance pro-apoptotic activity by upregulating caspase-3 expression (6.5-fold increase in HepG-2 cells) and promoting G₂/M cell cycle arrest [1] [7].

Table 3: Bioactivity Modulation through C-2 and C-6 Functionalization

PositionSubstituentBiological EffectMechanistic InsightPotency Enhancement
C-2S-AlkylPI3Kδ inhibitionEnhanced hydrophobic pocket interactionIC₅₀ = 0.0034 μM (vs Duvelisib 0.0025μM)
C-2NH₂Cell cycle arrest (S-phase)CDK2 inhibitionGI₅₀ = 3.04-4.14 μM across 4 lines
C-2HydrazoneApoptosis inductionBax/Bcl2 ratio increase4.7x apoptosis vs control
C-6-CNCaspase-3 activationMitochondrial depolarization6.5x caspase-3 elevation
C-6-CONH₂Solubility improvementH-bonding with targetLogP reduction 1.8 units
C-6Tetrazolylp53 upregulationDNA intercalationTGI = 28.66 μM

Hybridization Strategies with Aroyl Hydrazone and Aryl Hydrazide Moieties

Molecular hybridization incorporating aroyl hydrazone or aryl hydrazide functionalities into the thiopyrano[3,2-d]pyrimidine scaffold represents a powerful approach to enhance anticancer efficacy through multi-target mechanisms. These linkers serve as versatile bioisosteres that mimic peptide bonds while offering superior metabolic stability and conformational flexibility. The synthesis involves acid-catalyzed condensation between C-2 hydrazide derivatives of thiopyrano[3,2-d]pyrimidine and aromatic/heteroaromatic aldehydes or ketones [1] [4].

The hydrazide-hydrazone tether (-CONHN=CH-) functions as a chelating pharmacophore capable of coordinating transition metals (Fe³⁺, Cu²⁺, Zn²⁺) essential for cancer cell proliferation. This metal-chelating property disrupts metalloenzyme function in tumor cells, particularly ribonucleotide reductase and matrix metalloproteinases. Hybrid molecules featuring phenolic hydrazones (e.g., compound 9g) demonstrate superior cytotoxicity against A549 lung adenocarcinoma cells (IC₅₀ = 12.5 μM) compared to non-phenolic analogs (IC₅₀ > 50 μM), attributed to enhanced hydrogen-bond donation capacity and additional redox modulation [4] [5].

Beyond metal chelation, the hydrazone linker provides pH-responsive drug release capabilities. The acid-labile -C=N- bond undergoes selective hydrolysis in the acidic tumor microenvironment (pH 6.5-7.0) compared to physiological pH (7.4), enabling tumor-targeted activation. This property is exploited in prodrug designs where cytotoxic warheads (e.g., topoisomerase inhibitors) are conjugated via hydrazone linkages to the thiopyrano[3,2-d]pyrimidine vector. Resonance stabilization of the hydrazone bond (-N-C(O)-N=CH-) significantly enhances plasma stability compared to imine analogs, addressing a critical limitation in earlier targeted delivery systems [4].

Figure: Hydrazone Hybridization Strategy

Thiopyrano[3,2-d]pyrimidine Core ─ NHNH₂  +  O=CH─Ar → Thiopyrano[3,2-d]pyrimidine ─ NHN=CH─Ar (Hydrazone Hybrid)

Key Benefits:

  • Acid-labile release in tumor microenvironment
  • Metal chelation (Fe³⁺, Cu²⁺) for enzyme inhibition
  • Enhanced DNA intercalation via planar aromatic systems
  • ROS generation through redox cycling

Post-Synthetic Modifications for Solubility and Pharmacokinetic Optimization

Post-synthetic functionalization of the thiopyrano[3,2-d]pyrimidine core addresses critical pharmacokinetic limitations, particularly aqueous solubility and metabolic instability, that often hinder in vivo efficacy. Targeted modifications focus on introducing ionizable groups, polar auxiliaries, and steric protection at metabolic hotspots without compromising target engagement [5] [7].

PEGylation strategies involve coupling polyethylene glycol (PEG, MW 350-2000) to C-2 amino derivatives via carbamate or amide linkages. This modification dramatically improves aqueous solubility (>50 mg/mL vs <0.1 mg/mL for parent compounds) while extending plasma half-life 3-5 fold by reducing renal clearance and protein binding. PEGylated derivatives maintain target affinity through preserved interaction of the core heterocycle with enzymatic ATP-binding sites. Similarly, amino acid conjugation (glycine, lysine, glutamic acid) at C-6 carboxylic acid derivatives enhances solubility through zwitterion formation while facilitating active transport into cancer cells via peptide transporters (PEPT1/2) [5].

Sugar conjugation represents another effective solubility enhancement approach. Click chemistry-mediated attachment of D-glucosamine or lactobionic acid to propargyl-functionalized thiopyrano[3,2-d]pyrimidines yields glycoconjugates with 10-30 fold increased water solubility. These derivatives demonstrate selective uptake in cancer cells via GLUT1 overexpression, improving therapeutic indices. Pharmacokinetic studies in murine models reveal enhanced oral bioavailability (F = 45-60% vs 8-12% for parent compounds) attributed to improved dissolution and intestinal permeability [7].

Metabolic stabilization focuses on blocking oxidative hotspots identified through microsomal incubation studies. Deuterium incorporation at benzylic positions (C-5' of aryl substituents) reduces CYP450-mediated oxidation through the kinetic isotope effect, extending half-life in human liver microsomes from 12 minutes to >60 minutes. Similarly, fluorine substitution ortho to metabolically labile methoxy groups dramatically reduces O-demethylation rates while enhancing membrane permeability through reduced hydrogen-bonding potential [5].

Table 4: Pharmacokinetic Optimization through Structural Modification

Modification TypeStructural ChangeSolubility (mg/mL)Microsomal Stability (t½, min)Oral Bioavailability (%)
Parent CompoundNone<0.1128%
C-2 PEGylation-NHCOO(CH₂CH₂O)₆CH₃52.3 ± 3.16845%
C-6 Amino Acid Conjugate-COO-Lysine38.7 ± 2.55452%
Glucose ConjugationTriazole-glucoside29.8 ± 1.94260%
Deuterium ExchangeAr-OCD₃0.3>6025%
Fluorination2-F,5-CF₃-Ph0.45540%

Figure: Structural Evolution of 1H-Thiopyrano[3,2-d]pyrimidine Derivatives

Gewald Thiophene → Cyclocondensation → Core Scaffold → C-2 Functionalization (S-Alkyl, NH₂, Hydrazone) → C-6 Functionalization (CN, CONH₂, Tetrazole) → Solubility Modifiers (PEG, Amino Acids, Sugars)

Properties

CAS Number

42377-24-2

Product Name

1H-Thiopyrano[3,2-D]pyrimidine

IUPAC Name

1H-thiopyrano[3,2-d]pyrimidine

Molecular Formula

C7H6N2S

Molecular Weight

150.20 g/mol

InChI

InChI=1S/C7H6N2S/c1-2-6-7(10-3-1)4-8-5-9-6/h1-5H,(H,8,9)

InChI Key

JXZQHDYDNPDBLY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=CN=CNC2=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.